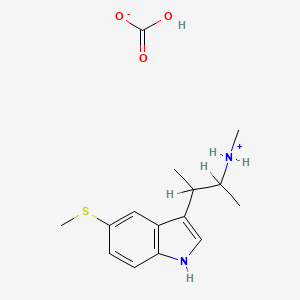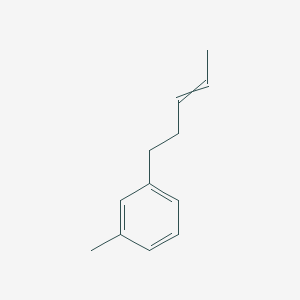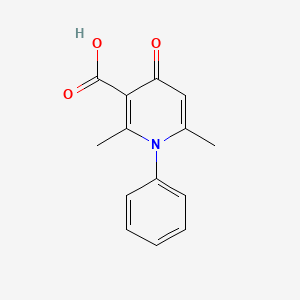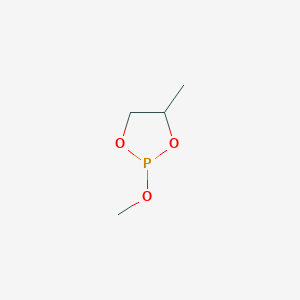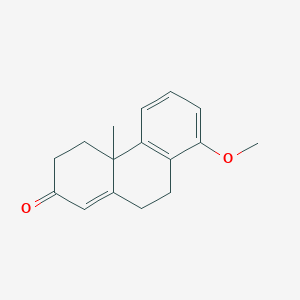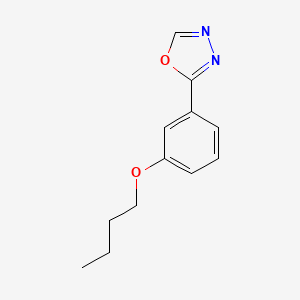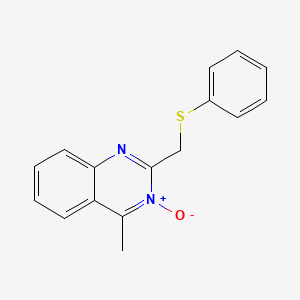
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol . Quinazoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide typically involves the oxidation of quinazoline derivatives. One common method includes the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as acetic anhydride, to achieve high yields .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The process may include steps such as purification and crystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like MCPBA.
Reduction: Reduction of the N-oxide group to form the corresponding quinazoline derivative.
Substitution: Reactions involving the substitution of the phenylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, MCPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic anhydride, toluene.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as 4-methyl-2-phenylquinazoline and its analogs .
科学研究应用
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide has several scientific research applications:
作用机制
The mechanism of action of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
相似化合物的比较
Similar Compounds
Uniqueness
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
6327-36-2 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4 g/mol |
IUPAC 名称 |
4-methyl-3-oxido-2-(phenylsulfanylmethyl)quinazolin-3-ium |
InChI |
InChI=1S/C16H14N2OS/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI 键 |
LMBGIJSKWQJCNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
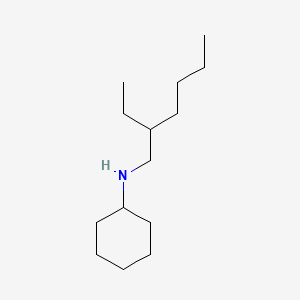
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


